Cas no 745783-99-7 ((S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE)

(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE 化学的及び物理的性質
名前と識別子
-
- (S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE
- DTXSID90426977
- 745783-99-7
- SCHEMBL945811
- BP-12883
- (2S)-2-ISOTHIOCYANATO-3-METHYLBUTANE
- AKOS025295705
- DB-236144
-
- MDL: MFCD05664117
- インチ: InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1
- InChIKey: YAVRRVJBEIYPRH-LURJTMIESA-N
- SMILES: CC(C)[C@H](C)N=C=S
計算された属性
- 精确分子量: 129.06100
- 同位素质量: 129.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.4Ų
- XLogP3: 3.3
じっけんとくせい
- 密度みつど: 0.924
- PSA: 44.45000
- LogP: 2.13370
- 敏感性: Moisture Sensitive
(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE Security Information
- 危険物輸送番号:UN 2810
- 危険カテゴリコード: 10-20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
- 包装グループ:III
- 安全术语:26-36/37/39
- HazardClass:6.1
- 包装カテゴリ:III
- Risk Phrases:R10; R20/21/22; R36/37/38
(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB55943-250mg |
(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE |
745783-99-7 | 97% | 250mg |
$114.00 | 2024-04-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20317-1g |
(S)-(+)-3-Methyl-2-butyl isothiocyanate, 97% |
745783-99-7 | 97% | 1g |
¥1171.00 | 2023-02-26 | |
A2B Chem LLC | AB55943-1g |
(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE |
745783-99-7 | 97% | 1g |
$244.00 | 2024-04-19 |
(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATEに関する追加情報
(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE: A Comprehensive Overview
(S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE, also known by its CAS No. 745783-99-7, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This isothiocyanate derivative has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the chemical characteristics, synthesis methods, biological activities, and recent advancements related to this compound.
The molecular structure of (S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE is characterized by a sulfur atom attached to a nitrogen atom, forming the isothiocyanate functional group (-NCS). This group is highly reactive and plays a pivotal role in determining the compound's chemical behavior. The stereochemistry of the molecule, denoted by the (S) configuration, influences its physical properties and biological interactions. Recent studies have highlighted the importance of stereochemistry in drug design, making this compound a valuable subject for further exploration.
The synthesis of (S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE involves a multi-step process that typically begins with the isolation of precursor compounds. Researchers have employed various methodologies, including nucleophilic substitution reactions and enzymatic catalysis, to achieve high yields and purity. One notable advancement in this area is the use of biocatalysts, which not only enhance reaction efficiency but also reduce environmental impact. These findings underscore the growing trend toward sustainable chemical synthesis practices.
In terms of biological activity, (S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE has demonstrated promising properties in vitro and in vivo studies. Preclinical research indicates that this compound exhibits potent antioxidant and anti-inflammatory effects, making it a potential candidate for therapeutic applications. Moreover, recent investigations have explored its role as a modulator of cellular signaling pathways, particularly those involved in neurodegenerative diseases. These studies suggest that the compound could serve as a lead molecule for developing novel drugs targeting conditions such as Alzheimer's disease.
The application of (S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE extends beyond pharmacology into materials science. Its ability to form stable covalent bonds with various substrates has made it a valuable component in the development of advanced materials, including polymers and coatings. For instance, researchers have utilized this compound to create self-healing polymer networks that exhibit enhanced durability under stress conditions. Such innovations highlight the versatility of isothiocyanate derivatives in addressing contemporary challenges in material design.
Recent advancements in computational chemistry have further deepened our understanding of (S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE's molecular interactions. Through molecular dynamics simulations and quantum mechanical calculations, scientists have been able to predict its binding affinities with target proteins with remarkable accuracy. These computational tools not only accelerate drug discovery processes but also provide insights into the molecular mechanisms underlying its biological effects.
In conclusion, (S)-(+)-3-METHYL-2-BUTYL ISOTHIOCYANATE, with its unique chemical properties and diverse applications, continues to be a focal point for scientific research. As new discoveries emerge, particularly in the realms of drug development and materials science, this compound holds immense potential for contributing to technological advancements across multiple disciplines.
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